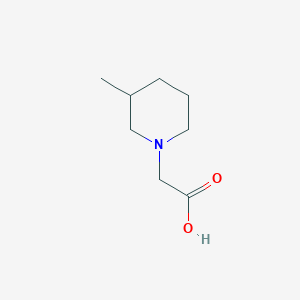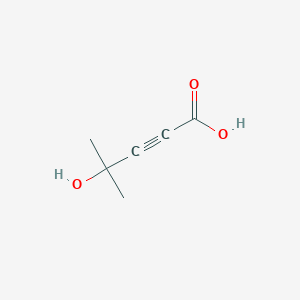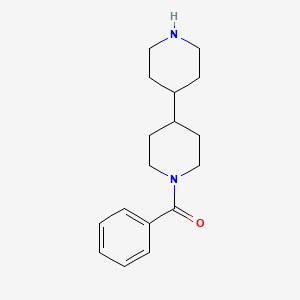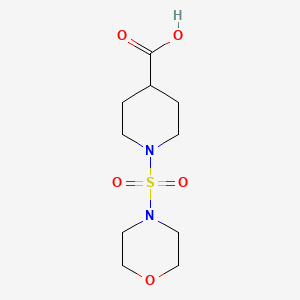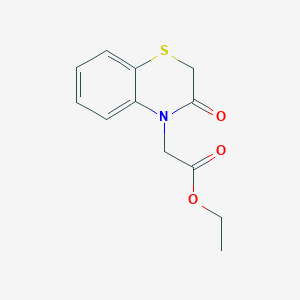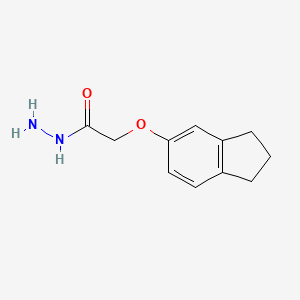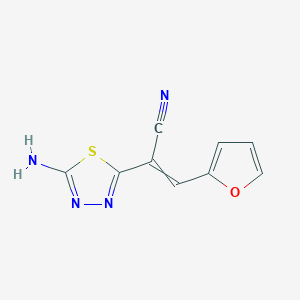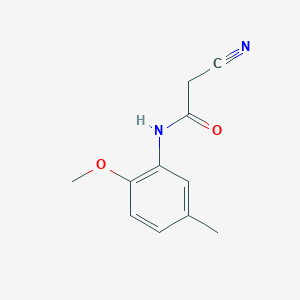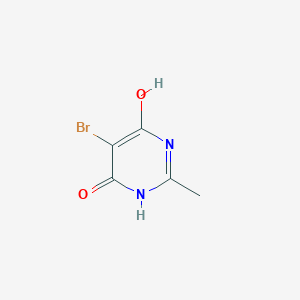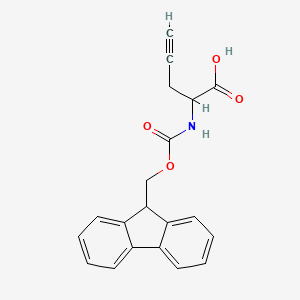
2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid
説明
2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid is a compound that is likely to be of interest in the field of organic chemistry due to its potential applications in material science and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide valuable information on related fluorene derivatives that can help infer some of the properties and synthesis methods that might be applicable to 2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid.
Synthesis Analysis
The synthesis of fluorene derivatives typically involves multiple steps, starting from fluorene as the starting material. For example, the synthesis of (9H-fluoren-9-ylamino)carbonylaminomethylphosphonic acid involves the preparation of (9H-fluoren-9-yl)urea followed by a reaction with formaldehyde and phosphorus trichloride . Similarly, the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid includes bromination, methylation, and a Grignard reaction . These methods suggest that the synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid would also require a multi-step process, potentially involving the protection of amino groups, the introduction of the pent-4-ynoic moiety, and careful control of reaction conditions to achieve high yield and purity.
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by the presence of the fluorene moiety, which is a fused polycyclic aromatic compound. This structure is known to impart certain photophysical properties to the molecule, such as luminescence, which is beneficial for applications in OLED materials . The presence of additional functional groups, such as boronic acid or phosphonic acid, can further modify the chemical behavior and interaction of these molecules . For 2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid, the structure would include the fluorene core with an attached methoxycarbonylamino group and a pent-4-ynoic acid chain, which would influence its reactivity and physical properties.
Chemical Reactions Analysis
Fluorene derivatives can participate in various chemical reactions, depending on their functional groups. The presence of amino, boronic, or phosphonic groups can lead to reactions such as coupling reactions, condensation, or nucleophilic substitutions . For the compound , the methoxycarbonylamino group could be involved in reactions typical for carbamates, such as hydrolysis or reactions with nucleophiles, while the alkyne moiety in the pent-4-ynoic acid could undergo reactions like cycloadditions or hydrogenations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect the compound's solubility, melting point, and stability . The luminescent properties of fluorene derivatives make them valuable in the development of OLED materials . The specific properties of 2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid would need to be determined experimentally, but it is likely to exhibit characteristics similar to other fluorene derivatives, such as fluorescence and stability under certain conditions.
科学的研究の応用
Synthesis and Chemistry
2-(9H-Fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid, often referenced in its abbreviated form as Fmoc, plays a significant role in the field of organic chemistry and peptide synthesis. For instance, Le and Goodnow (2004) demonstrated its application in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, highlighting its versatility in compound formation (Le & Goodnow, 2004). Additionally, Gioeli and Chattopadhyaya (1982) explored its use as a protective group for hydroxy-groups in organic synthesis, emphasizing its utility in complex chemical processes (Gioeli & Chattopadhyaya, 1982).
Solid Phase Synthesis
In the context of solid phase synthesis, the compound has found significant use. Bleicher, Lutz, and Wuethrich (2000) reported on its application as a linker for solid phase synthesis, demonstrating its stability and efficiency in this domain (Bleicher, Lutz, & Wuethrich, 2000). Similarly, Babu and Kantharaju (2005) described its role in the synthesis of carbamates for the production of dipeptidyl urea esters, further underscoring its importance in peptide synthesis (Babu & Kantharaju, 2005).
Protective Group in Peptide Synthesis
Its role as a protective group in peptide synthesis is also well-documented. Johnson, Quibell, Owen, and Sheppard (1993) highlighted its effectiveness as a reversible protecting group for amide bonds in peptides, which is crucial for synthesizing complex peptide sequences (Johnson, Quibell, Owen, & Sheppard, 1993).
Biological and Photophysical Applications
In addition to its chemical applications, this compound has also been explored for biological and photophysical applications. Yue et al. (2015) investigated the synthesis and optical properties of fluorene-containing quinolizinium derivatives, indicating potential applications in biological imaging and photophysical studies (Yue et al., 2015).
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMNCKHNMRKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid | |
CAS RN |
191215-87-9 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



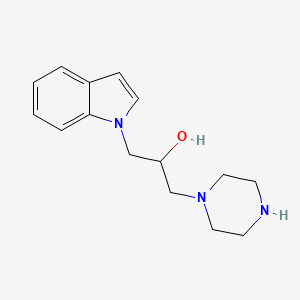
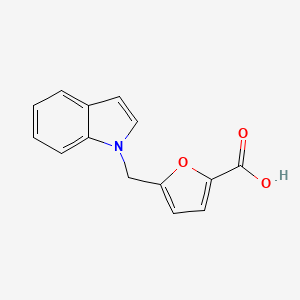
![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)
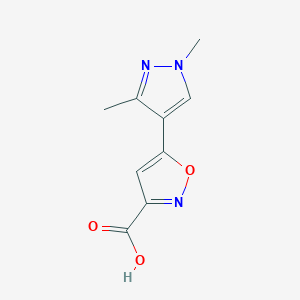
![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)
